molecular formula C25H19N3O3 B2494806 1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 932333-97-6

1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2494806
CAS No.: 932333-97-6
M. Wt: 409.445
InChI Key: DMAHYVNXYGIMRZ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H19N3O3 and its molecular weight is 409.445. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Aggregation

A study by Portilla et al. (2005) explored the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Their work revealed how molecules are linked into structures ranging from cyclic dimers to complex three-dimensional frameworks through a combination of hydrogen and arene bonds, offering insights into the molecular engineering of such compounds Portilla, J., Quiroga, J., Cobo, J., N. Low, J., & Glidewell, C. (2005). Acta crystallographica. Section C, Crystal structure communications.

Synthetic Pathways

Kasiotis et al. (2006) reported the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, highlighting a pathway that utilizes 2,3-dihydro-lH-quinolin-4-ones as starting materials. This synthesis route elucidates the versatility of pyrazolo[4,3-c]quinoline frameworks for potential ligand development for receptors like the estrogen receptor Kasiotis, K., Fokialakis, N., & Haroutounian, S. (2006). Synthesis.

Microwave-Assisted Synthesis

Mogilaiah et al. (2003) described the microwave-assisted synthesis of pyrazolo[3,4-b]quinolines containing the 1,8-naphthyridine moiety, demonstrating an efficient method that significantly enhances the reaction rate and yield. This study underscores the efficiency of microwave irradiation in synthesizing complex heterocyclic compounds Mogilaiah, K., Sudhakar, G., & Reddy, N. (2003). ChemInform.

Antifungal Activity

Kurasawa et al. (1986) synthesized novel 1H-pyrazolo[3,4-b]quinoxalines (flavazoles) and demonstrated their antifungal activity, indicating the potential pharmacological applications of such compounds in treating fungal infections Kurasawa, Y., Muramatsu, M., Yamazaki, K., Tajima, S., Okamoto, Y., & Takada, A. (1986). Journal of Heterocyclic Chemistry.

Green Chemistry Synthesis

Rajesh et al. (2011) presented an L-proline-catalyzed synthesis of heterocyclic ortho-quinones via a four-component sequential reaction, exemplifying a green chemistry approach to synthesizing structurally complex molecules. This method highlights the environmental benefits and efficiency of synthesizing heterocyclic compounds Rajesh, S., Bala, B. D., Perumal, S., & Menéndez, J. (2011). Green Chemistry.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the pharmacological potential of pyrazoloquinoline derivatives , this compound could be a subject of interest in medicinal chemistry.

Properties

IUPAC Name

12-(4-methoxyphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-29-18-9-7-17(8-10-18)28-25-19-13-22-23(31-12-11-30-22)14-21(19)26-15-20(25)24(27-28)16-5-3-2-4-6-16/h2-10,13-15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAHYVNXYGIMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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